molecular formula C5H5N3O3 B12091563 4-Pyridinamine,3-nitro-, 1-oxide CAS No. 90389-16-5

4-Pyridinamine,3-nitro-, 1-oxide

Cat. No.: B12091563
CAS No.: 90389-16-5
M. Wt: 155.11 g/mol
InChI Key: UZNIRGLKZORSOU-UHFFFAOYSA-N
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Description

4-Pyridinamine, 3-nitro-, 1-oxide is an organic compound with the molecular formula C(_5)H(_5)N(_3)O(_3) It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position, a nitro group at the 3-position, and an oxide group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinamine, 3-nitro-, 1-oxide typically involves the nitration of 4-pyridinamine followed by oxidation. One common method includes:

    Nitration: 4-Pyridinamine is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position.

    Oxidation: The resulting 3-nitro-4-pyridinamine is then oxidized using an oxidizing agent like hydrogen peroxide or peracetic acid to introduce the oxide group at the 1-position.

Industrial Production Methods

In an industrial setting, the production of 4-Pyridinamine, 3-nitro-, 1-oxide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinamine, 3-nitro-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex nitro and oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracetic acid.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Higher nitro and oxide derivatives.

    Reduction Products: 4-Pyridinamine, 3-amino-, 1-oxide.

    Substitution Products: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-Pyridinamine, 3-nitro-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Pyridinamine, 3-nitro-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxide group may also play a role in modulating the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-3-pyridinamine: Lacks the oxide group at the 1-position.

    3-Nitro-4-pyridinecarboxylic acid: Contains a carboxylic acid group instead of an amino group.

    4-Nitro-2-picoline N-oxide: Has a methyl group at the 2-position instead of an amino group at the 4-position.

Uniqueness

4-Pyridinamine, 3-nitro-, 1-oxide is unique due to the presence of both a nitro group and an oxide group on the pyridine ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-hydroxy-3-nitropyridin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-4-1-2-7(9)3-5(4)8(10)11/h1-3,6,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNIRGLKZORSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C(C1=N)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296754, DTXSID50920421
Record name NSC111292
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Imino-3-nitropyridin-1(4H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89317-24-8, 90389-16-5
Record name NSC111292
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC111292
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Imino-3-nitropyridin-1(4H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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